4,4,4-Trifluorobutan-2-one: A Comprehensive Technical Guide
4,4,4-Trifluorobutan-2-one: A Comprehensive Technical Guide
CAS Number: 2366-70-3
This technical guide provides an in-depth overview of 4,4,4-Trifluorobutan-2-one, a key fluorinated building block in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
4,4,4-Trifluorobutan-2-one, also known as 1,1,1-trifluoroacetone, is a colorless to pale yellow liquid. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C4H5F3O | --INVALID-LINK-- |
| Molecular Weight | 126.08 g/mol | --INVALID-LINK-- |
| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 95-96 °C | --INVALID-LINK-- |
| Density | 1.05 g/cm³ | --INVALID-LINK-- |
| Flash Point | 37 °C | --INVALID-LINK-- |
| Refractive Index | 1.3280-1.3330 @ 20°C | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Safety and Hazard Information
4,4,4-Trifluorobutan-2-one is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate safety precautions should be taken when handling this compound.
| Hazard Statement | GHS Pictogram |
| H226: Flammable liquid and vapor | GHS02: Flammable |
| H315: Causes skin irritation | GHS07: Exclamation mark |
| H319: Causes serious eye irritation | GHS07: Exclamation mark |
| H335: May cause respiratory irritation | GHS07: Exclamation mark |
Data sourced from PubChem.
Applications in Research and Drug Development
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability. 4,4,4-Trifluorobutan-2-one serves as a versatile precursor for introducing this important functional group into more complex molecules. It is a valuable intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and agrochemicals.
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutan-2-one
The following is a representative experimental protocol for the synthesis of 4,4,4-Trifluorobutan-2-one via the Claisen condensation of ethyl trifluoroacetate with acetone. This method is commonly employed for the preparation of trifluoromethyl ketones.
Reaction: Claisen Condensation
Reactants:
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Ethyl trifluoroacetate
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Acetone
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Sodium ethoxide (base)
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Anhydrous ethanol (solvent)
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Hydrochloric acid (for workup)
Procedure:
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Preparation: A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with a solution of sodium ethoxide in anhydrous ethanol.
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Addition of Acetone: Acetone is added to the sodium ethoxide solution while maintaining a low temperature.
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Addition of Ethyl Trifluoroacetate: Ethyl trifluoroacetate is added dropwise to the reaction mixture, ensuring the temperature is controlled.
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Reaction: The mixture is stirred at room temperature or with gentle heating to drive the condensation reaction to completion.
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Workup: The reaction mixture is then neutralized with a dilute acid, such as hydrochloric acid.
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Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Caption: Synthesis workflow for 4,4,4-Trifluorobutan-2-one.
Logical Relationship of Applications
The unique properties of the trifluoromethyl group, introduced via precursors like 4,4,4-Trifluorobutan-2-one, lead to its widespread use in medicinal chemistry and materials science.
Caption: Applications derived from trifluoromethyl properties.


